molecular formula C5H5NO2 B1274894 3-Azabicyclo[3.1.0]hexane-2,4-dione CAS No. 5617-69-6

3-Azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1274894
CAS RN: 5617-69-6
M. Wt: 111.1 g/mol
InChI Key: UHQOPDGATRGDDD-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2,4-dione is a type of nitrogen-containing heterocycle . It’s a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione has made significant progress since 2010 . A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-2,4-dione is characterized by a conformationally constrained bicyclic isostere for the piperidine motif . This core structure has been incorporated into the structure of various bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione include intramolecular cyclopropanation, metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti(II) reagents . In recent years, [3 + 2] cycloaddition process has been the most popular method to construct this cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .

Future Directions

The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . To match the increasing scientific and practical demands, it is still of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .

Mode of Action

The exact mode of action of 3-Azabicyclo[31It is known that the compound is involved in various synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-Azabicyclo[3.1.0]hexane derivatives by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It is known that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .

Result of Action

The specific molecular and cellular effects of 3-Azabicyclo[31It is known that similar compounds are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It is known that the compound is used in various synthetic approaches that may be influenced by environmental factors .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3(2)5(8)6-4/h2-3H,1H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQOPDGATRGDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexane-2,4-dione

CAS RN

5617-69-6
Record name 3-azabicyclo[3.1.0]hexane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do derivatives of 3-Azabicyclo[3.1.0]hexane-2,4-dione interact with the aromatase enzyme?

A1: Research has shown that certain derivatives, like 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a), act as inhibitors of the aromatase enzyme []. These inhibitors bind to the enzyme's active site, preventing the conversion of androgens to estrogens. This inhibition is evidenced by Type II difference spectra observed in studies with the aromatase enzyme [].

Q2: What makes some 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives more potent aromatase inhibitors than others?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the basic 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione structure can significantly impact inhibitory potency []. For example, introducing butyl or pentyl substituents to the nitrogen at position 3 dramatically increases the inhibitory activity against aromatase. Compounds 9e and 9f, with butyl and pentyl substituents respectively, exhibited approximately 100 times greater potency compared to the unsubstituted analogue and the known aromatase inhibitor aminoglutethimide []. Conversely, modifications to the para-amino group, such as alkylation or replacement with other functional groups, resulted in a complete loss of inhibitory activity against both aromatase and the cholesterol side chain cleavage (CSCC) enzyme [].

Q3: Are there alternative synthesis routes for specific 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives?

A3: Yes, efficient synthetic methods have been developed for specific derivatives. For instance, a new approach utilizing DBU-mediated endo-exo conversion has been reported for synthesizing ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate []. This specific derivative is a crucial intermediate in the synthesis of Trovafloxacin, highlighting the importance of optimized synthetic pathways for these compounds.

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